molecular formula C12H12N2O3 B1418092 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid CAS No. 95494-51-2

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid

Cat. No. B1418092
CAS RN: 95494-51-2
M. Wt: 232.23 g/mol
InChI Key: IWUFDMAFCDCNMQ-UHFFFAOYSA-N
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Description

“4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid” is a chemical compound with the CAS Number: 95494-51-2. It has a molecular weight of 232.24 . The IUPAC name for this compound is 4-(4-oxo-1,4-dihydro-2-quinazolinyl)butanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N2O3/c15-11(16)7-3-6-10-13-9-5-2-1-4-8(9)12(17)14-10/h1-2,4-6,13H,3,7H2,(H,14,17)(H,15,16) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .

Scientific Research Applications

Antimicrobial Activity

4-(4-Oxo-3,4-dihydroquinazolin-2-yl) butanoic acid has been studied for its potential in antimicrobial applications. For instance, its conjugation with various peptides demonstrated antimicrobial activities against several bacterial strains. This suggests its usefulness in developing new antimicrobial agents (Suresha, Prakasha, Kapfo, & Gowda, 2010).

Synthesis and Chemical Transformation

Significant research has focused on the chemical synthesis and transformation of this compound. Various methods have been explored for efficient synthesis and transformation into other compounds, indicating its versatility in chemical reactions and potential as a precursor for other valuable compounds (Rafeeq, Reddy, Reddy, Naidu, & Dubey, 2015).

Pharmaceutical Applications

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid derivatives have been investigated for their potential pharmaceutical applications, including anticonvulsant and cytotoxic activities. This highlights the compound's relevance in drug discovery and development for various medical conditions (Rajasekaran, Rajamanickam, & Darlinquine, 2013), (Nguyen et al., 2019).

Antitubercular and Anti-HIV Agents

The compound and its derivatives have shown promise as antitubercular and anti-HIV agents, indicating their potential in treating infectious diseases. This underscores the compound's significance in the context of global health challenges (Sulthana, Chitra, & Alagarsamy, 2019).

Green Synthesis Approaches

Research has also focused on green and eco-friendly synthesis methods for 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid and its derivatives, emphasizing the growing importance of sustainability in chemical synthesis (Reddy, Naidu, & Dubey, 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-(4-oxo-3H-quinazolin-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-11(16)7-3-6-10-13-9-5-2-1-4-8(9)12(17)14-10/h1-2,4-5H,3,6-7H2,(H,15,16)(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUFDMAFCDCNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40295034
Record name 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid

CAS RN

95494-51-2
Record name 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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